

Physicochemical Properties of Ticlatone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlatone, with the chemical name 6-chloro-1,2-benzothiazol-3-one, is an antifungal agent. A comprehensive understanding of its physicochemical properties is paramount for its development and application in pharmaceutical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of **ticlatone**, including its molecular structure, solubility, lipophilicity, and acidity. Detailed experimental protocols for the determination of key parameters are presented, alongside a discussion of its known, albeit limited, mechanism of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of **ticlatone** and related benzothiazole compounds.

Introduction

Ticlatone is a synthetic heterocyclic compound belonging to the benzothiazole class, recognized for its antifungal properties. The e[1][2]fficacy and bioavailability of any active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical characteristics. Therefore, a thorough characterization of these properties is a critical step in the drug development pipeline, influencing formulation design, pharmacokinetic profiling, and ultimately, therapeutic effectiveness. This guide synthesizes available data on the physicochemical properties of **ticlatone** and outlines standardized experimental methodologies for their determination.



Physicochemical Properties

The fundamental physicochemical properties of **ticlatone** are summarized in the tables below. These values have been compiled from various chemical and pharmaceutical databases.

Table 1: General Physicochemical Properties of

Ticlatone

| <u> </u> | | | | |
|----------------------|-------------------------------------|--------|--|--|
| Property | Value | Source | | |
| IUPAC Name | 6-chloro-1,2-benzothiazol-3- one | | | |
| [2]Molecular Formula | C7H4CINOS | _ | | |
| [3]Molecular Weight | 185.63 g/mol | - | | |
| [2]CAS Number | 70-10-0 | - | | |
| [2]Appearance | Solid | - | | |

Table 2: Experimentally Relevant Physicochemical

Properties of Ticlatone

| Property | Value | Method | Source |
|------------------------|----------------------------|----------------|---------------|
| Melting Point | 270-273 °C | Not Specified | |
| [3]Water Solubility | 0.734 mg/mL (Predicted) | ALOGPS | DrugBank |
| logP | 1.9 - 2.04 (Predicted) | XLogP3, ALOGPS | , Drug[2]Bank |
| pKa (Strongest Acidic) | 9.34 (Predicted) | Chemaxon | DrugBank |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical parameters. The following sections outline standardized methods for key properties of **ticlatone**.



Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties.

This classic method directly measures the partitioning of a solute between n-octanol and water.

- Materials:
 - Ticlatone
 - n-Octanol (pre-saturated with water)
 - Water (pre-saturated with n-octanol)
 - Glassware (flasks with stoppers)
 - Shaker
 - Centrifuge
 - Analytical instrument for quantification (e.g., HPLC-UV)
- Procedure:
 - Prepare a stock solution of ticlatone in either water or n-octanol.
 - Add a known volume of the stock solution to a flask containing known volumes of both noctanol and water.
 - Stopper the flask and shake it vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
 - Centrifuge the mixture to achieve complete phase separation.
 - Carefully withdraw aliquots from both the aqueous and n-octanol phases.



- Determine the concentration of ticlatone in each phase using a validated analytical method.
- Calculate the logP value using the formula: logP = log ([Ticlatone]octanol / [Ticlatone]water)

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.

Materials:

- Ticlatone
- HPLC system with a UV detector
- Reverse-phase column (e.g., C18)
- Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
- A series of reference compounds with known logP values.

Procedure:

- Prepare solutions of **ticlatone** and the reference compounds in the mobile phase.
- Inject each solution onto the HPLC column and record the retention time (tR).
- Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
- Calculate the capacity factor (k) for each compound using the formula: k = (tR t0) / t0
- Create a calibration curve by plotting the log(k) values of the reference compounds against their known logP values.
- Determine the logP of **ticlatone** by interpolating its log(k) value on the calibration curve.

Determination of Acid Dissociation Constant (pKa)



The pKa value indicates the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values.

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

- Materials:
 - Ticlatone
 - UV-Vis spectrophotometer
 - Quartz cuvettes
 - A series of buffer solutions with a range of known pH values.
 - pH meter
- Procedure:
 - Prepare a stock solution of **ticlatone** in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a series of solutions by diluting the stock solution in the different pH buffers.
 - Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
 - Identify the wavelength(s) at which the absorbance changes significantly with pH.
 - Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
 - The pKa can be determined from the inflection point of the resulting sigmoidal curve.
 Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the curve.

Synthesis



Ticlatone (6-chloro-1,2-benzothiazol-3-one) can be synthesized through various routes. One common approach involves the cyclization of a substituted benzamide derivative. A general synthetic scheme is presented below.



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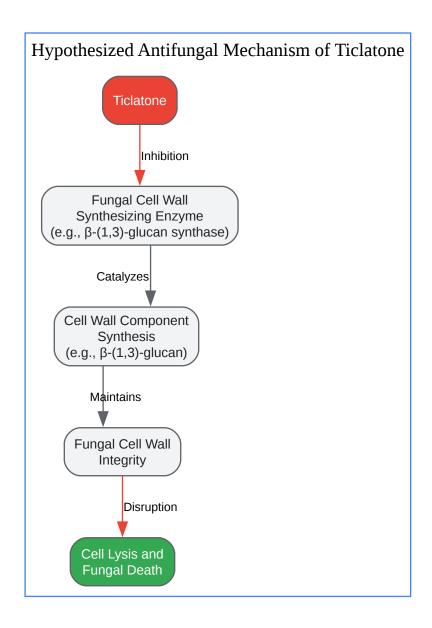
Caption: A possible synthetic pathway for **Ticlatone**.

Mechanism of Action

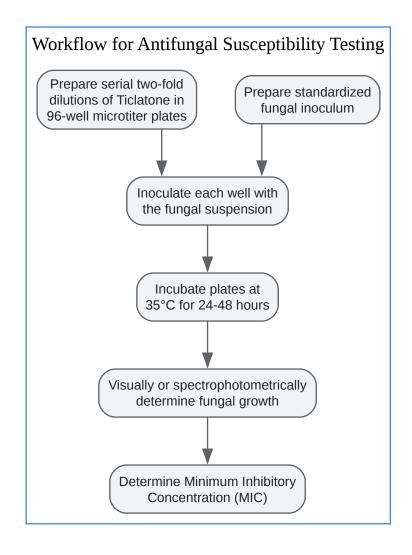
The precise molecular mechanism of action for **ticlatone** as an antifungal agent is not yet fully elucidated. However, based on its chemical structure and the known mechanisms of other antifungal compounds, it is hypothesized to interfere with essential fungal cellular processes. A plausible target is the fungal cell wall, a structure vital for maintaining cell integrity and viability, and which is absent in human cells, making it an attractive target for selective toxicity.

One potential mechanism is the inhibition of a key enzyme involved in the synthesis of a critical cell wall component, such as β -(1,3)-glucan.









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